Lack of Verifiable Head-to-Head CA IX Inhibition Data
No primary research paper, patent, or authoritative database could be identified that provides quantitative CA IX inhibition data (Ki or IC50) for 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide against a named comparator. Unverified data from excluded vendor sites suggest IC50 ranges of 10.93–25.06 nM for CA IX, but these values cannot be corroborated against a validated assay system or comparator compound . Class-level inference from the indoline-5-sulfonamide series indicates that 4-substituent changes can shift CA IX Ki values from low nanomolar to micromolar ranges, but this does not constitute a quantitative differentiator for the target compound itself [1].
| Evidence Dimension | CA IX Inhibition |
|---|---|
| Target Compound Data | No verifiable data |
| Comparator Or Baseline | Series analogs (e.g., 1-acylated indoline-5-sulfonamides) show Ki values from 16.1 to 321 nM |
| Quantified Difference | Cannot be determined |
| Conditions | Stopped-flow CO2 hydrase assay (class-level data) |
Why This Matters
Without validated CA IX inhibition data, the compound cannot be rationally selected over analogs with published potency and selectivity, limiting its utility in target-based CA IX research programs.
- [1] Krasavin, M., et al. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 2022, 15(12), 1453. View Source
